UMB-68 sodium
Overview
Description
Molecular Structure Analysis
The molecular weight of UMB-68 Sodium is 154.14 . Its chemical formula is C6H11NaO3 . The elemental analysis shows that it contains Carbon (46.75%), Hydrogen (7.19%), Sodium (14.91%), and Oxygen (31.14%) .Chemical Reactions Analysis
UMB-68 Sodium displaces [3H]NCS-382 with an IC50 of 38 nM in rat cerebrocortical membranes . It shows no affinity (IC50 >100 μM) at GABA (A) or GABA (B) receptors .Physical And Chemical Properties Analysis
The molecular weight of UMB-68 Sodium is 154.14 . Its chemical formula is C6H11NaO3 . The elemental analysis shows that it contains Carbon (46.75%), Hydrogen (7.19%), Sodium (14.91%), and Oxygen (31.14%) .Scientific Research Applications
Radiopharmaceutical Synthesis : Mueller et al. (2016) discuss the use of sodium chloride (NaCl)-based methods for radiolabeling of peptides for molecular imaging, particularly in positron emission tomography (PET) imaging (Mueller et al., 2016).
Photocatalytic Applications : Fu et al. (2020) describe the use of sodium-based compounds in photocatalytic activities for environmental remediation, highlighting the role of sodium in the synthesis of MIL-68 and its derivatives for effective pollutant degradation under visible light (Fu et al., 2020).
Energy Storage Technologies : Delmas (2018) and Hwang et al. (2017) provide comprehensive reviews on the development and applications of sodium-ion batteries, indicating the significance of sodium in energy storage solutions (Delmas, 2018); (Hwang et al., 2017).
Sodium in Food Science : Maluly et al. (2017) discuss the use of sodium-based compounds in the food industry, particularly focusing on the role of monosodium glutamate as a sodium reduction strategy (Maluly et al., 2017).
Biomedical Research : Mahmoud et al. (2017) investigate the protective effects of umbelliferone, a sodium-based compound, against liver toxicity, highlighting the biomedical applications of sodium compounds (Mahmoud et al., 2017).
In Vivo Sodium MRI Applications : Madelin and Regatte (2013) provide an overview of biomedical applications of sodium magnetic resonance imaging (MRI) in vivo, demonstrating the diagnostic and prognostic value of sodium imaging in various tissues (Madelin & Regatte, 2013).
properties
IUPAC Name |
sodium;4-hydroxy-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKDHFJDHVHVLY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-Hydroxy-4-methylpentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.